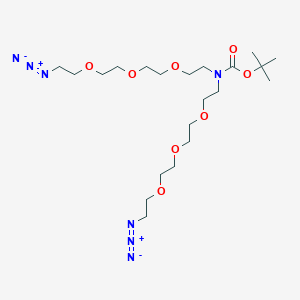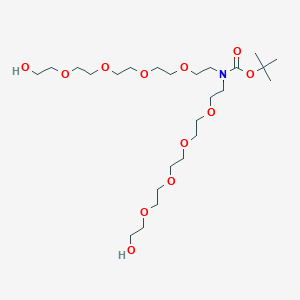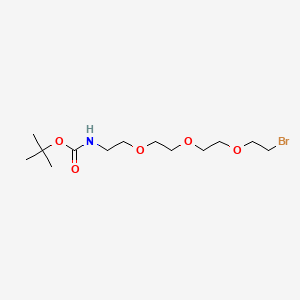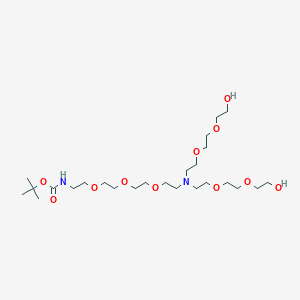![molecular formula C22H27FN2O B609549 N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide CAS No. 1422952-82-6](/img/structure/B609549.png)
N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NFEPP, also known as (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide, is an analgesic opioid chemical, similar in structure to fentanyl, designed in 2016 to avoid the standard negative side effects of opiates, including opioid overdose, by only targeting inflamed tissue. NFEPP has the potential to reduce opioid addiction and dependency, as there is no effect on users who are not actually suffering from pain, as the chemical does not interact with non-inflamed brain tissue.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis in Drug Discovery
N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide, a fentanyl analog, has been a subject of interest in the design and synthesis of novel compounds for drug discovery. Amidated fentanyl analogs were synthesized and evaluated for potential applications in drug discovery, highlighting the diversity-oriented synthesis and potential benefits in the field of medicinal chemistry (Haghighatnia, Balalaie, & Bijanzadeh, 2012).
Analgesic Activity and Potency
Research has focused on synthesizing and analyzing the analgesic activity of various analogs of N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide. These studies have found compounds with significant analgesic properties, offering insights into the development of novel analgesic agents (Van Bever, Niemegeers, & Janssen, 1974).
Pharmacokinetics and Drug Development
The compound has been involved in studies related to pharmacokinetics, particularly in the context of developing new anaplastic lymphoma kinase inhibitors for cancer treatment. These studies have focused on understanding the metabolic pathways and clearance rates of such compounds (Teffera et al., 2013).
Anticancer Properties
There is ongoing research into the anticancer properties of compounds structurally related to N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide. Studies have synthesized and evaluated piperidine derivatives for their antileukemic activity, showing promising results in inhibiting the growth of cancer cells (Vinaya et al., 2011).
Antimicrobial Research
Research has also explored the potential antimicrobial properties of derivatives of N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide. Synthesis and evaluation of these compounds have indicated their effectiveness against various microbial strains, contributing to the field of antimicrobial drug development (Anuse et al., 2019).
Neuropharmacology and Receptor Studies
The compound's derivatives have been studied for their interaction with various receptors, contributing to neuropharmacological research. This includes examining the efficacy and binding affinity to serotonin receptors, which can be pivotal in developing treatments for neurological disorders (Vacher et al., 1999).
Eigenschaften
CAS-Nummer |
1422952-82-6 |
|---|---|
Produktname |
N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
Molekularformel |
C22H27FN2O |
Molekulargewicht |
354.4694 |
IUPAC-Name |
N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H27FN2O/c1-2-22(26)25(19-11-7-4-8-12-19)21-14-16-24(17-20(21)23)15-13-18-9-5-3-6-10-18/h3-12,20-21H,2,13-17H2,1H3 |
InChI-Schlüssel |
DMCQJJAWMFBPOX-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CCN(CC1F)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NFEPP, (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

